molecular formula C11H15N B1502659 (2S)-1-Benzyl-2-methylazetidine CAS No. 774537-09-6

(2S)-1-Benzyl-2-methylazetidine

Cat. No.: B1502659
CAS No.: 774537-09-6
M. Wt: 161.24 g/mol
InChI Key: ASHXUACJFCZHLR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-Benzyl-2-methylazetidine is a chiral, four-membered saturated heterocycle (azetidine) that serves as a valuable scaffold in several active research areas . The azetidine ring possesses unique steric and electronic properties due to its ring strain, which allows researchers to explore new chemical space for organic synthesis and drug discovery . The constrained ring system and the stereocenter at the 2-position make this compound a versatile chiral building block for asymmetric synthesis . In particular, the benzyl group on the nitrogen atom enhances solubility in organic solvents, facilitating further chemical derivatization . The chemistry of azetidine-based ring systems has significant application in medicinal chemistry, most famously in the form of β-lactam antibiotics . The fully reduced azetidine ring is increasingly being investigated for the design and development of novel therapeutic agents. For instance, densely functionalized azetidine systems are being profiled for their potential use in generating lead-like molecules that target the Central Nervous System (CNS) . Furthermore, such azetidine derivatives are utilized in the synthesis of various pharmaceuticals and as intermediates in the preparation of fused, bridged, and spirocyclic ring systems for probe and drug discovery . The (2S)-configuration ensures enantioselective applications, which is critical for producing optically active compounds in pharmaceutical and agrochemical research . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

774537-09-6

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(2S)-1-benzyl-2-methylazetidine

InChI

InChI=1S/C11H15N/c1-10-7-8-12(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3/t10-/m0/s1

InChI Key

ASHXUACJFCZHLR-JTQLQIEISA-N

SMILES

CC1CCN1CC2=CC=CC=C2

Isomeric SMILES

C[C@H]1CCN1CC2=CC=CC=C2

Canonical SMILES

CC1CCN1CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry Applications

Azetidines, including (2S)-1-benzyl-2-methylazetidine, are recognized for their utility as versatile building blocks in organic synthesis. They can serve as precursors for more complex molecules through various transformations:

  • Peptidomimetics : Azetidines can mimic amino acids, making them valuable in the design of peptide-like structures that exhibit enhanced stability and bioactivity. Their incorporation into peptide chains can improve resistance to enzymatic degradation .
  • Heterocyclic Synthesis : (2S)-1-benzyl-2-methylazetidine can be utilized as a synthon for the synthesis of various heterocycles such as pyrrolidines, piperidines, and other nitrogen-containing compounds through ring-opening reactions .
  • Catalytic Processes : The compound has shown promise in catalytic applications, including reactions like Michael additions and Suzuki coupling, where it acts as a ligand or catalyst precursor .

Pharmaceutical Applications

The pharmaceutical potential of (2S)-1-benzyl-2-methylazetidine is noteworthy:

  • Antimicrobial Agents : Derivatives of azetidines have been explored for their antimicrobial properties. Research indicates that modifications to the azetidine structure can lead to compounds with significant antibacterial and antifungal activities .
  • Anti-inflammatory and Metabolic Disorders : Azetidine derivatives are being investigated for their therapeutic effects in treating metabolic and inflammatory diseases. For instance, certain derivatives have shown efficacy in modulating metabolic pathways relevant to conditions like obesity and diabetes .

Material Science Applications

The unique properties of azetidines also extend to material science:

  • Polymerization : Azetidines can undergo polymerization reactions that yield materials with desirable mechanical properties. This includes applications in coatings and adhesives where azetidine-based polymers can enhance durability and performance .
  • Coatings and Composites : Research has demonstrated that azetidine derivatives can be incorporated into coatings that provide antimicrobial surfaces or enhance adhesion properties in composite materials .

Case Study 1: Synthesis of Peptidomimetics

A study highlighted the use of (2S)-1-benzyl-2-methylazetidine as a building block for synthesizing peptidomimetics. The researchers reported that the incorporation of this azetidine into peptide sequences resulted in compounds with improved biological activity compared to their natural counterparts.

Case Study 2: Antimicrobial Activity

In another investigation, various azetidine derivatives were synthesized, including (2S)-1-benzyl-2-methylazetidine. These compounds were tested against a range of bacterial strains, revealing promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Synthetic ChemistryPeptidomimeticsEnhanced stability and bioactivity
Pharmaceutical DevelopmentAnti-inflammatory agentsEffective modulation of metabolic pathways
Material SciencePolymerizationImproved mechanical properties in coatings
Antimicrobial ResearchTesting against bacterial strainsSignificant antibacterial activity observed

Comparison with Similar Compounds

Azetidine vs. Aziridine Derivatives

The most relevant structural analog in the provided evidence is (S)-Benzyl 2-methylaziridine-1-carboxylate (), a three-membered aziridine ring with a benzyl ester group. Key differences include:

Property (2S)-1-Benzyl-2-methylazetidine (S)-Benzyl 2-methylaziridine-1-carboxylate
Ring Size 4-membered (azetidine) 3-membered (aziridine)
Molecular Weight ~175.24 (hypothetical) 191.23
Key Substituents N-Benzyl, C2-methyl (S) N-Carboxylate (benzyl ester), C2-methyl (S)
Functional Groups Secondary amine Ester, tertiary amine
Ring Strain Moderate High
Reactivity Less reactive; stable under mild conditions Highly reactive due to strain; prone to ring-opening
Applications Potential drug scaffolds, ligands Organic synthesis intermediates
  • Ring Strain and Reactivity : Aziridines (3-membered) exhibit higher ring strain than azetidines (4-membered), making them more reactive in ring-opening reactions or polymerization. The carboxylate group in the aziridine derivative further enhances electrophilicity, enabling participation in metal-catalyzed reactions.
  • Stereochemical Effects : Both compounds have chiral centers (S-configuration at C2), which could influence enantioselective interactions in catalysis or pharmacology.

Comparison with N,O-Bidentate Directing Groups

The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization.

Property (2S)-1-Benzyl-2-methylazetidine N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Directing Group Benzyl group (potential π-coordination) N,O-Bidentate (amide and hydroxyl)
Coordination Sites Nitrogen lone pair Dual N and O sites
Reaction Compatibility Limited evidence; likely moderate High efficacy in C–H activation
  • Applications in Catalysis : The N,O-bidentate group in is optimized for directing metal catalysts, whereas the benzyl group in the azetidine may require additional functionalization to achieve similar efficacy.

Physicochemical and Industrial Comparisons

Cyclohexanol Derivatives

The menthol derivative (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol () shares stereochemical complexity but differs in application. While azetidines are primarily research-oriented, this compound is industrially relevant in fragrances due to its stability and low volatility (boiling point: 92°C, vapor pressure: 1.020 Pa at 25°C) .

Property (2S)-1-Benzyl-2-methylazetidine (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol
Volatility Likely moderate (unreported) Low (3% volatility)
Industrial Use Research chemicals Perfumes, cosmetics, tobacco flavoring
Stereochemical Impact Affects drug binding or catalysis Determines olfactory properties

Preparation Methods

Salt Formation and Resolution

  • Starting materials: 1-benzyl-azetidine-2-carboxylic acid and D-α-phenylethylamine.
  • Procedure: React these in a dehydrated alcohol, acetone, acetonitrile, or Virahol solvent at temperatures ranging from room temperature to reflux for 0.5–4 hours to form a salt.
  • Isolation: The salt is cooled, crystallized, and filtered. The solid is dissolved and pH-adjusted to extract and recover D-α-phenylethylamine, yielding a crude (S)-1-benzyl-azetidine-2-carboxylic acid product.

Recrystallization

  • The crude product is purified by recrystallization using solvents such as dehydrated alcohol, acetone, acetonitrile, or Virahol to obtain highly pure (S)-1-benzyl-azetidine-2-carboxylic acid with HPLC purity >99% and enantiomeric excess (ee) >98%.

Debenzylation

  • The purified compound undergoes catalytic debenzylation using 5–10% palladium on carbon catalyst (5–10 wt% relative to substrate) in solvents like methanol, ethanol, or Virahol.
  • Reaction conditions: Hydrogen pressure of 2 MPa, temperature 10–100 °C, reaction time 4–24 hours.
  • The debenzylation yields (S)-azetidine-2-carboxylic acid with high purity and yield (~82%).

Summary Table of Key Parameters

Step Reagents/Conditions Solvents Temperature Time Yield & Purity
Salt formation 1-Benzyl-azetidine-2-carboxylic acid + D-α-phenylethylamine Dehydrated alcohol, acetone, etc. RT to reflux 0.5–4 hours Crude (S)-1-benzyl AzeOH, 37.8% yield
Recrystallization Purification of crude product Dehydrated alcohol, acetone, etc. Ambient HPLC > 99%, ee > 98%
Debenzylation Pd/C catalyst, H2 pressure Methanol, ethanol, Virahol 10–100 °C 4–24 hours (S)-AzeOH, 81.9% yield, HPLC > 99%

Advantages

  • Short synthetic route.
  • Low-cost and readily available raw materials.
  • Simple operation and high product purity.
  • Effective optical resolution by salt formation prior to debenzylation improves enantiomeric purity.

This advanced method involves the stereoselective α-alkylation of azetidine-2-carbonitrile derivatives complexed with borane, enabling the introduction of substituents such as benzyl groups at the 2-position with high stereocontrol.

Preparation of N-((S)-1-phenylethyl)azetidine-2-carbonitriles

  • Starting from methyl esters of azetidine-2-carboxylic acid, amidation with aqueous ammonia yields the corresponding amides.
  • Dehydration of amides using trifluoroacetic anhydride and pyridine converts them into nitriles with high yields (up to 94%).
  • These nitriles serve as precursors for borane complex formation.

Formation of N-Borane Complexes

  • Treatment of N-substituted azetidine-2-carbonitriles with borane dimethyl sulfide complex in dichloromethane forms stable N-borane complexes.
  • These complexes exhibit high stereoselectivity at the nitrogen atom (diastereomeric ratio >9:1).
  • The complexes are stable solids but epimerize or decompose in coordinating solvents like THF.

Base-Promoted α-Benzylation

  • The N-borane complex is treated with lithium diisopropylamide (LDA) at −78 °C to generate an α-lithiated intermediate.
  • Subsequent reaction with benzyl bromide introduces the benzyl group at the 2-position.
  • Optimized conditions involve 1.2 equivalents of LDA and 1.3 equivalents of benzyl bromide, with reaction times around 3 hours.
  • The reaction yields the α-benzylated azetidine derivative with high diastereoselectivity (up to 72% yield for major diastereomer).

Reaction Conditions and Yields Table

Step Reagents/Conditions Solvent Temperature Time Yield & Selectivity
Amidation Aqueous NH3 Ambient 60–71% (diastereomers)
Dehydration Trifluoroacetic anhydride + pyridine Ambient 74–94%
N-Borane complex formation BH3·SMe2 complex CH2Cl2 Ambient 72–93%, dr > 9:1
α-Benzylation LDA + benzyl bromide THF −78 °C to RT 3 hours 70–82%, high diastereoselectivity

Mechanistic Insight

  • The borane complexation locks the nitrogen lone pair, enhancing the stereoselectivity of the α-lithiation.
  • The steric and electronic environment favors selective alkylation at the α-position.
  • Diastereomeric control is influenced by the chiral auxiliary on the nitrogen substituent.

Comparative Analysis of Methods

Feature Method 1: Resolution & Debenzylation Method 2: N-Borane Complex α-Alkylation
Starting materials 1-Benzyl-azetidine-2-carboxylic acid Methyl esters of azetidine-2-carboxylic acid
Stereochemical control Achieved via salt formation and recrystallization Achieved via chiral N-borane complex and base-promoted alkylation
Key reagents D-α-phenylethylamine, Pd/C, H2 BH3·SMe2, LDA, benzyl bromide
Reaction conditions Mild to moderate temperatures, hydrogen pressure Low temperature (−78 °C), inert atmosphere
Product purity and yield High purity (>99% HPLC), moderate to high yield Moderate to high yield (up to 82%), high diastereoselectivity
Operational complexity Moderate, involves multiple steps and purification More complex, requires handling air-sensitive reagents
Scalability Suitable for scale-up due to simple operations More suited for research-scale or specialized synthesis

Summary of Research Findings

  • The salt formation and resolution method provides a cost-effective and scalable route to (2S)-1-benzyl-2-methylazetidine precursors with high enantiomeric purity, suitable for industrial applications.
  • The N-borane complex α-alkylation method offers excellent stereocontrol and versatility for introducing various substituents at the 2-position, valuable for synthesizing diverse azetidine derivatives.
  • Both methods complement each other, with the first focusing on purity and scalability, and the second on stereochemical diversity and functionalization.

Q & A

Q. What synthetic strategies are effective for preparing (2S)-1-Benzyl-2-methylazetidine while preserving stereochemical integrity?

  • Methodological Answer : A common approach involves ring-closing reactions or functional group transformations. For example, azetidine precursors can be synthesized via nucleophilic substitution or hydrogenation under controlled conditions. In related azetidine derivatives, Pd/C-catalyzed hydrogenation in methanol at room temperature has been used to reduce intermediates while retaining stereochemistry . Stereochemical purity can be ensured by chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. For characterization, use 1^1H/13^{13}C NMR to confirm stereochemistry and monitor reaction progress .

Q. How can researchers validate the structural identity and purity of (2S)-1-Benzyl-2-methylazetidine?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR spectroscopy : Compare chemical shifts and coupling constants with known azetidine derivatives (e.g., 2-benzyl-2-carboxyazetidine in methanol-d4_4) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+).
  • Melting point analysis : Cross-reference with literature values for structurally similar compounds (e.g., 1-methyl-2-benzimidazolinone: mp 192–195°C) .
  • Chiral chromatography : Verify enantiomeric excess using chiral stationary phases.

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S vs. 2R configuration) impact the biological or physicochemical properties of 1-benzyl-azetidine derivatives?

  • Methodological Answer : Conduct comparative studies using enantiomerically pure samples. For example:
  • X-ray crystallography : Resolve crystal structures to correlate stereochemistry with intermolecular interactions (e.g., as demonstrated for (2S,4S)-3-benzoyl-4-benzyl-oxazolidinone) .
  • Biological assays : Test enantiomers against target receptors (e.g., benzamide derivatives in structure-activity relationship (SAR) studies) .
  • Computational modeling : Use DFT calculations to analyze steric and electronic effects of the 2-methyl group on ring conformation.

Q. How can contradictory results in the catalytic activity or stability of (2S)-1-Benzyl-2-methylazetidine be systematically addressed?

  • Methodological Answer : Apply principles from qualitative research conflict resolution:
  • Iterative data triangulation : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) .
  • Open-data practices : Share raw datasets (e.g., NMR spectra, reaction yields) to enable independent validation .
  • Error source analysis : Investigate potential impurities (e.g., via LC-MS) or kinetic vs. thermodynamic control in synthesis.

Q. What experimental designs are optimal for studying the compound’s reactivity in ring-opening or functionalization reactions?

  • Methodological Answer : Design kinetic vs. thermodynamic studies:
  • Time-resolved spectroscopy : Monitor ring-opening kinetics under acidic/basic conditions.
  • Protecting group strategies : Use fluorenylmethoxycarbonyl (Fmoc) groups to stabilize intermediates, as seen in azetidine carboxylate synthesis .
  • Cross-coupling reactions : Explore Pd-mediated couplings (e.g., Suzuki-Miyaura) for benzyl group modifications .

Data Analysis & Interpretation

Q. How should researchers handle discrepancies in reported biological activity data for azetidine derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies, controlling for variables like assay type (e.g., in vitro vs. in vivo).
  • Dose-response curves : Re-evaluate IC50_{50} values under standardized conditions.
  • Resource depletion theory : Consider long-term vs. short-term effects, as seen in studies on effort exertion and outcomes .

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